3-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with chlorosulfonic acid or other sulfonating agents.
Coupling reactions: The final step involves coupling the pyrimidine derivative with the sulfonamide intermediate using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Introduction of various functional groups like halogens, alkyl, or alkoxy groups.
Scientific Research Applications
3-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can participate in various organic reactions, making it valuable for synthetic chemists.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules.
Medicine: Explored for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its anti-inflammatory properties.
Uniqueness
3-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine core with a sulfonamide group and additional aromatic substitutions provides a versatile scaffold for further modifications and applications.
Properties
Molecular Formula |
C24H22ClN5O2S |
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Molecular Weight |
480.0 g/mol |
IUPAC Name |
3-chloro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H22ClN5O2S/c1-16-6-8-19(9-7-16)27-23-14-17(2)26-24(29-23)28-20-10-12-21(13-11-20)30-33(31,32)22-5-3-4-18(25)15-22/h3-15,30H,1-2H3,(H2,26,27,28,29) |
InChI Key |
RKOVPJOKGRIWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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